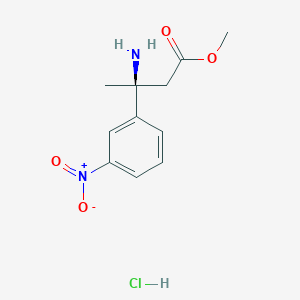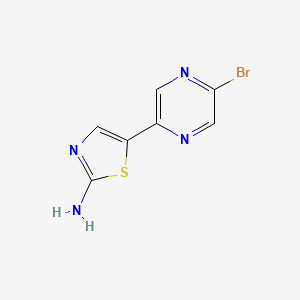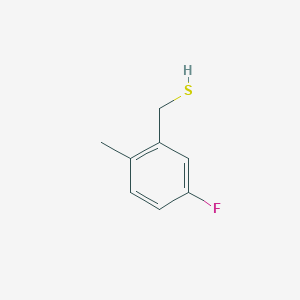
(5-Fluoro-2-methylphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9FS. It is characterized by the presence of a fluorine atom, a methyl group, and a thiol group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methylphenyl)methanethiol typically involves the introduction of a thiol group to a fluorinated aromatic compound. One common method is the nucleophilic substitution reaction where a suitable thiolating agent reacts with a precursor compound such as (5-Fluoro-2-methylphenyl)methanol. The reaction is usually carried out under mild conditions with the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions are crucial in industrial settings to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methylphenyl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a thiol group.
5-Fluoro-2-methylphenyl isothiocyanate: Contains an isothiocyanate group, which imparts different reactivity and applications.
Uniqueness
(5-Fluoro-2-methylphenyl)methanethiol is unique due to the combination of its fluorine and thiol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H9FS |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(5-fluoro-2-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9FS/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
QBGVVVUUURLNET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)

![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)
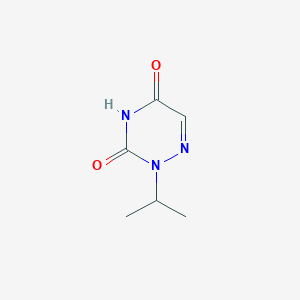
![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)
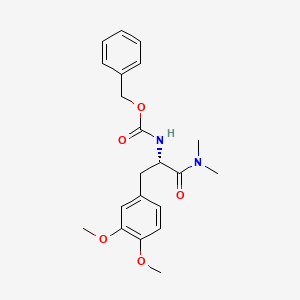
![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)

![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)
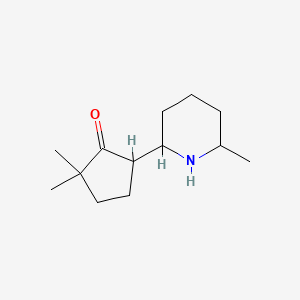
![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)
